Molecular Weight and Atom Economy: Leaner Scaffold vs. Pyrrolidine or Pyrazole Analogs
The target compound has a molecular weight of 257.29 g/mol, which is 39.08 g/mol lower than the pyrrolidine analog N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (MW 296.37 g/mol) and lower than most 6-amino-substituted variants in the Xcovery patent series [1]. Lower molecular weight correlates with improved ligand efficiency indices when normalized by heavy atom count, an important consideration in fragment-to-lead and lead optimization campaigns where every atom must contribute to binding affinity [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 257.29 g/mol |
| Comparator Or Baseline | N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: 296.37 g/mol |
| Quantified Difference | Δ = –39.08 g/mol (13.2% lower MW) |
| Conditions | Computed by PubChem 2.1; comparison based on molecular formula C14H15N3O2 vs. C17H20N4O |
Why This Matters
For research groups optimizing ligand efficiency or working under strict molecular weight constraints (e.g., CNS drug discovery, where MW < 300 is often a design criterion), the lower MW of this compound provides a quantifiable advantage over bulkier 6-substituted analogs.
- [1] PubChem. 6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide. Compound Summary, CID 52992915. National Center for Biotechnology Information. View Source
- [2] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 2004, 9, 430–431. View Source
